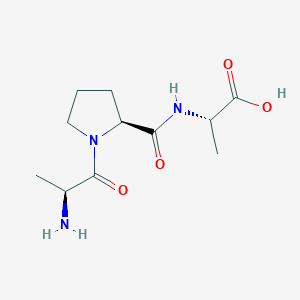![molecular formula C9H10N2O B3274806 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one CAS No. 61479-36-5](/img/structure/B3274806.png)
5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one
概要
説明
5,7,8,9-Tetrahydro-6H-pyrido[3,2-b]azepin-6-one is a heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
作用機序
Target of Action
The primary target of 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one, also known as 3,4-dihydro-1H-pyrido[3,2-b]azepin-2(5H)-one, is the orexin receptor . Orexin receptors are a type of G-protein coupled receptor that are involved in regulating sleep-wakefulness cycles and feeding behavior.
Mode of Action
This compound acts as an antagonist at the orexin receptor . This means it binds to the receptor and blocks its activation by orexin, a neuropeptide that promotes wakefulness and feeding. By blocking the action of orexin, the compound can help to promote sleep and reduce feeding behavior.
Biochemical Pathways
The action of this compound affects the orexinergic system , which is a key regulator of sleep-wake cycles and feeding behavior. By blocking the activation of orexin receptors, the compound can disrupt the normal functioning of this system, leading to changes in sleep and feeding behavior .
Result of Action
The primary result of the action of this compound is a reduction in wakefulness and feeding behavior. This is due to its antagonistic action at the orexin receptor, which blocks the wake-promoting and feeding-promoting effects of orexin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a pyridine derivative with an appropriate amine can lead to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
5,7,8,9-Tetrahydro-6H-pyrido[3,2-b]azepin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different hydrogenated forms of the compound .
科学的研究の応用
5,7,8,9-Tetrahydro-6H-pyrido[3,2-b]azepin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
7-amino-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one: This compound has a similar structure but includes an amino group, which can alter its chemical and biological properties.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Another related compound with a different ring structure, used in various synthetic applications.
Uniqueness
5,7,8,9-Tetrahydro-6H-pyrido[3,2-b]azepin-6-one is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its importance .
特性
IUPAC Name |
5,7,8,9-tetrahydropyrido[3,2-b]azepin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-5-1-3-7-8(11-9)4-2-6-10-7/h2,4,6H,1,3,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDNCBMOHMAWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)NC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B3274750.png)

![6-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B3274762.png)






